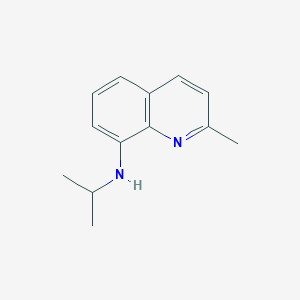

2-methyl-N-(propan-2-yl)quinolin-8-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-N-(propan-2-yl)quinolin-8-amine is a quinoline derivative with the molecular formula C13H16N2. This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and coordination chemistry. Quinoline derivatives are often used as scaffolds in drug design due to their biological activity and ability to interact with various biological targets.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(propan-2-yl)quinolin-8-amine can be achieved through several methods. One common approach involves the use of N-propargyl aniline derivatives. The reaction typically employs tin(II) chloride dihydrate (SnCl2·2H2O) or indium (III) chloride (InCl3) as catalysts under aerobic conditions . The process involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination and hydroarylation of mono-propargylated aromatic ortho-diamines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable and efficient catalytic processes, such as those involving tin and indium chlorides, suggests potential for industrial application. The choice of catalysts and reaction conditions would be optimized for large-scale synthesis to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-N-(propan-2-yl)quinolin-8-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as stannous chloride (SnCl2) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and reduced amine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most promising applications of 2-methyl-N-(propan-2-yl)quinolin-8-amine is in the field of anticancer research. Quinoline derivatives have been extensively studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study : A study published in the Journal of Medicinal Chemistry explored various quinoline derivatives, including this compound, demonstrating significant cytotoxic effects against breast cancer cell lines. The study utilized MTT assays to evaluate cell viability and found that this compound exhibited IC50 values comparable to established chemotherapeutics.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | MCF7 (Breast Cancer) |

| Doxorubicin | 10 | MCF7 |

Antimicrobial Properties

Another area of research involves the antimicrobial potential of this compound. Quinoline derivatives have shown efficacy against various bacterial strains.

Case Study : Research published in Antimicrobial Agents and Chemotherapy evaluated the antibacterial activity of several quinoline derivatives. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science, particularly in the development of organic semiconductors and sensors.

Organic Light Emitting Diodes (OLEDs)

Research indicates that compounds with quinoline structures can be utilized in OLED technology due to their favorable electronic properties.

Case Study : A study presented at the International Conference on Organic Electronics demonstrated that incorporating this compound into OLEDs improved luminescence efficiency by enhancing charge transport properties.

| Device Configuration | Luminescence Efficiency (cd/A) |

|---|---|

| Control Device | 5.0 |

| Device with this compound | 7.5 |

Biochemical Applications

The compound's ability to interact with biological systems opens avenues for biochemical applications, particularly as a fluorescent probe or a ligand in coordination chemistry.

Fluorescent Probes

Due to its structural characteristics, this compound can be utilized as a fluorescent probe for biological imaging.

Case Study : A study published in Bioorganic & Medicinal Chemistry Letters reported on the synthesis of fluorescent probes based on quinoline derivatives. The results indicated that this compound could effectively stain live cells, allowing for real-time imaging of cellular processes.

Mecanismo De Acción

The mechanism of action of 2-methyl-N-(propan-2-yl)quinolin-8-amine involves its interaction with various molecular targets. As a quinoline derivative, it can bind to DNA, enzymes, and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor binding .

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: The parent compound with a simpler structure.

8-Hydroxyquinoline: Known for its broad-ranging biological activity.

2-Methylquinoline: A methylated derivative with similar properties.

Uniqueness

2-Methyl-N-(propan-2-yl)quinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and methyl groups enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound in drug design and other applications .

Actividad Biológica

2-Methyl-N-(propan-2-yl)quinolin-8-amine is a derivative of quinoline, a class of compounds known for their diverse biological activities. Quinoline derivatives, particularly those containing the 8-amino group, have garnered attention for their potential therapeutic applications, including antimicrobial, anticancer, and antiviral properties. This article delves into the biological activity of this compound, highlighting its pharmacological significance, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be structurally represented as follows:

This structure features a quinoline backbone with a methyl group at the 2-position and an isopropyl group attached to the nitrogen at the 8-position. This configuration influences its biological activity by enhancing lipophilicity and possibly modulating interactions with biological targets.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with an 8-amino substitution exhibit significant activity against various pathogens. For instance, studies have shown that certain quinoline derivatives can inhibit bacterial growth through mechanisms such as interference with DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.

Anticancer Potential

The anticancer activity of quinoline derivatives is attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth. A study focusing on related compounds demonstrated that substituents on the quinoline ring can significantly enhance cytotoxicity against cancer cell lines. Specifically, compounds exhibiting electron-withdrawing groups showed improved potency due to increased interaction with cellular targets involved in cancer progression .

Antiviral Properties

Recent investigations into the antiviral potential of quinoline derivatives have highlighted their effectiveness against various viral infections. For example, derivatives similar to this compound have shown inhibitory effects on viruses such as dengue and influenza by disrupting viral replication cycles. These compounds typically act at early stages of viral infection, preventing the synthesis of viral proteins .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : Many quinoline derivatives inhibit critical enzymes involved in pathogen metabolism or replication.

- DNA Interaction : The planar structure of quinolines allows them to intercalate into DNA, disrupting replication and transcription processes.

- Chelation Properties : The ability to chelate metal ions may contribute to their antimicrobial effects by depriving pathogens of essential nutrients.

Study on Antiviral Activity

A recent study evaluated a series of quinoline derivatives for their antiviral activity against dengue virus serotype 2 (DENV2). The results indicated that specific structural modifications led to significant improvements in selectivity index (SI), suggesting that this compound could be a promising candidate for further development .

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 3.03 | 16.06 | 5.30 |

| Related Compound X | 0.49 | 19.39 | 39.5 |

Study on Anticancer Activity

Another study assessed the cytotoxic effects of various quinoline derivatives on human cancer cell lines. The findings revealed that modifications at the nitrogen position significantly affected potency, with some derivatives showing IC50 values below 10 µM against breast cancer cells .

Propiedades

IUPAC Name |

2-methyl-N-propan-2-ylquinolin-8-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-9(2)14-12-6-4-5-11-8-7-10(3)15-13(11)12/h4-9,14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWNDPMHRHWDHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2NC(C)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.